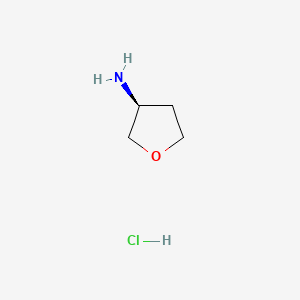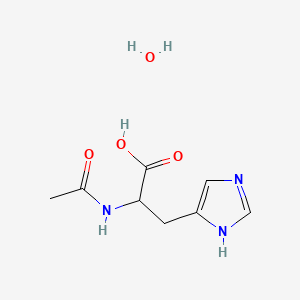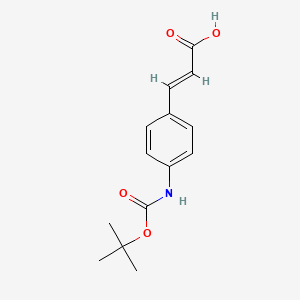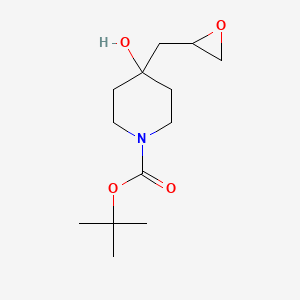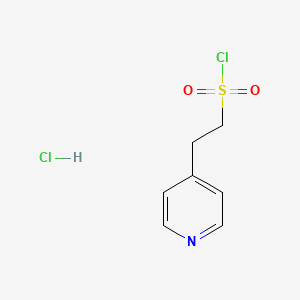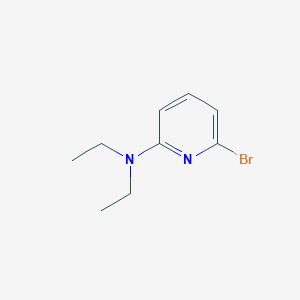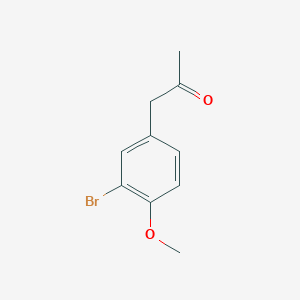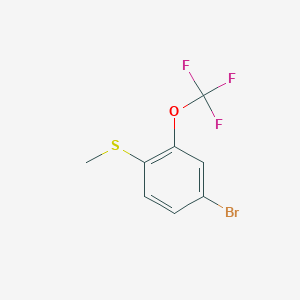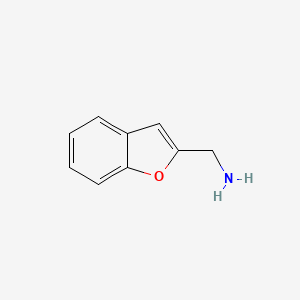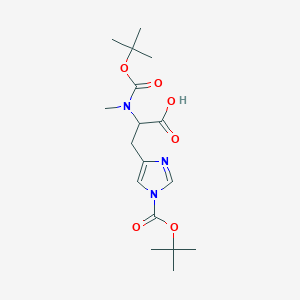
Boc-N-Me-D-His(Boc)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-N-Me-D-His(Boc)-OH, also known as Boc-His(Boc)-OH, is a synthetic, water-soluble, and biocompatible peptide that has become increasingly popular in scientific research. It is used in a variety of applications, such as peptide synthesis, protein engineering, and drug design. Boc-His(Boc)-OH is a versatile reagent that can be used to modify proteins, peptides, and small molecules. It is also used in the synthesis of peptide-based drugs and bioconjugates.
Applications De Recherche Scientifique
Boc-N-Me-D-His(Boc)-OH(Boc)-OH has a wide range of applications in scientific research. It can be used to modify proteins, peptides, and small molecules. It is also used in the synthesis of peptide-based drugs and bioconjugates. In addition, Boc-N-Me-D-His(Boc)-OH(Boc)-OH can be used to stabilize proteins and peptides, as well as to increase their solubility. It can also be used to modify the structure and activity of proteins and peptides.
Mécanisme D'action
Boc-N-Me-D-His(Boc)-OH(Boc)-OH functions by forming a covalent bond between the Boc and His(Boc) groups. This bond is formed through a nucleophilic substitution reaction, in which the Boc group acts as the nucleophile and the His(Boc) group acts as the electrophile. This reaction is catalyzed by a base, such as sodium hydroxide or potassium carbonate. The resulting product is a water-soluble and biocompatible peptide.
Biochemical and Physiological Effects
Boc-N-Me-D-His(Boc)-OH(Boc)-OH has been studied for its biochemical and physiological effects. Studies have shown that Boc-N-Me-D-His(Boc)-OH(Boc)-OH can increase the solubility and stability of proteins and peptides. It can also modify the structure and activity of proteins and peptides. In addition, Boc-N-Me-D-His(Boc)-OH(Boc)-OH can be used to modify the pharmacokinetics and pharmacodynamics of peptide-based drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of Boc-N-Me-D-His(Boc)-OH(Boc)-OH for lab experiments are its water solubility, biocompatibility, and versatility. It can be used to modify proteins, peptides, and small molecules, as well as to stabilize proteins and peptides. In addition, Boc-N-Me-D-His(Boc)-OH(Boc)-OH can be used to modify the pharmacokinetics and pharmacodynamics of peptide-based drugs. However, the main limitation of Boc-N-Me-D-His(Boc)-OH(Boc)-OH is that it is not suitable for use in vivo due to its toxicity.
Orientations Futures
The future of Boc-N-Me-D-His(Boc)-OH(Boc)-OH is promising, as it is being explored for a variety of applications. For example, it is being explored as a tool to modify the structure and activity of proteins and peptides. In addition, it is being studied for its potential to modify the pharmacokinetics and pharmacodynamics of peptide-based drugs. Additionally, Boc-N-Me-D-His(Boc)-OH(Boc)-OH is being explored as a tool to stabilize proteins and peptides, as well as to increase their solubility. Finally, Boc-N-Me-D-His(Boc)-OH(Boc)-OH is being studied for its potential to be used in the synthesis of peptide-based drugs and bioconjugates.
Méthodes De Synthèse
Boc-N-Me-D-His(Boc)-OH(Boc)-OH is synthesized through a two-step process. First, a Boc-protected amino acid is reacted with a protected histidine to form Boc-N-Me-D-His(Boc)-OH(Boc)-OH. This reaction is carried out under basic conditions, such as sodium hydroxide or potassium carbonate, at elevated temperatures. The second step involves the deprotection of the Boc and His(Boc) groups using aqueous acid, such as trifluoroacetic acid (TFA). This reaction can be carried out at room temperature or elevated temperatures, depending on the desired product.
Propriétés
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O6/c1-16(2,3)25-14(23)19(7)12(13(21)22)8-11-9-20(10-18-11)15(24)26-17(4,5)6/h9-10,12H,8H2,1-7H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDHNZXOCLBECO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


